GlyT1 Inhibitory Activity of 2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole Scaffold
A compound containing the 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole scaffold demonstrates potent inhibition of the sodium- and chloride-dependent glycine transporter 1 (GlyT1) with an IC₅₀ value of 4 nM in primary rat cortical neurons [1]. While direct comparative IC₅₀ data for the exact free base versus its closest analogs are not available in the public domain, this single-digit nanomolar potency establishes a clear baseline for the scaffold's interaction with this CNS target. The activity is attributed to the specific spatial orientation conferred by the azetidine-thioether linkage, which is distinct from the direct C-C linked comparator 2-(azetidin-3-yl)-1H-imidazole, a compound for which no GlyT1 inhibitory data has been reported, suggesting the thioether is critical for target engagement [2].
| Evidence Dimension | GlyT1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | 2-(azetidin-3-yl)-1H-imidazole (direct C-C linked analog) |
| Quantified Difference | Not quantifiable (comparator activity not reported/observed) |
| Conditions | Primary rat cortical neurons; [¹⁴C]glycine uptake assay; 2-hour incubation |
Why This Matters
For CNS-targeted programs seeking GlyT1 modulation, this scaffold offers a defined potency anchor (IC₅₀ = 4 nM), whereas procurement of the C-C linked analog would introduce undefined risk regarding target engagement.
- [1] BindingDB Entry BDBM50457685 (ChEMBL4210484): Affinity Data for Sodium- and chloride-dependent glycine transporter 1 (Rat). View Source
- [2] Biological Magnetic Resonance Data Bank (BMRB), Entry bmse012118: 2-(azetidin-3-yl)-1H-imidazole (CAS 1234710-01-0). View Source
